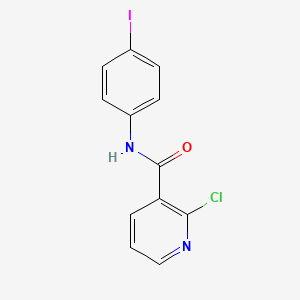
2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide
Descripción general
Descripción
2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide is an organic compound with the molecular formula C12H8ClIN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide typically involves the condensation reaction between 2-chloronicotinoyl chloride and 4-iodoaniline. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product, 2-chloro-N-(4-iodophenyl)pyridine-3-formamide, is then subjected to further reactions to obtain the final compound .
Industrial Production Methods
For large-scale industrial production, the Suzuki-Miyaura coupling reaction is often employed. This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds. The process is known for its mild reaction conditions and high yield, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boron Reagents: Employed in Suzuki-Miyaura coupling reactions to provide the necessary boron species for the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a new aromatic compound with a carbon-carbon bond formed between the two reacting species .
Aplicaciones Científicas De Investigación
2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of chlorine and iodine atoms in the compound allows it to participate in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(3-iodophenyl)pyridine-4-carboxamide: A similar compound with the iodine atom positioned differently on the phenyl ring.
2-chloro-N-(4-iodophenyl)pyridine-3-formamide: An intermediate product in the synthesis of 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide.
Uniqueness
This compound is unique due to its specific arrangement of chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various scientific research applications .
Propiedades
IUPAC Name |
2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIN2O/c13-11-10(2-1-7-15-11)12(17)16-9-5-3-8(14)4-6-9/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMINNOTWFDOGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405344 | |
| Record name | 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57841-58-4 | |
| Record name | 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




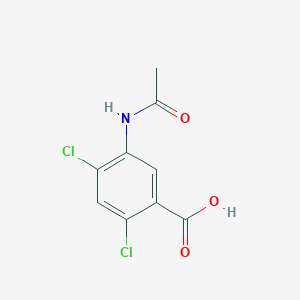
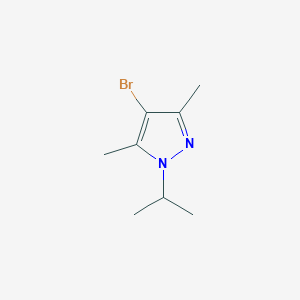
![13,14-dimethoxy-1-azatetracyclo[8.8.0.0^{2,7}.0^{11,16}]octadeca-2(7),11(16),12,14-tetraen-8-one](/img/structure/B3032780.png)
![Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B3032782.png)
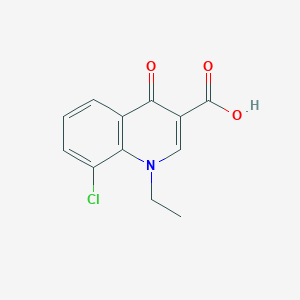
![Hexanoic acid, 6-[[[4-(acetylamino)phenyl]sulfonyl]amino]-](/img/structure/B3032784.png)
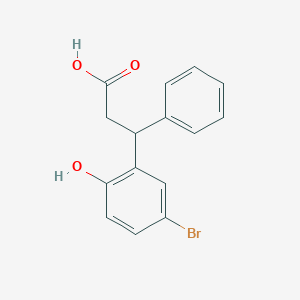
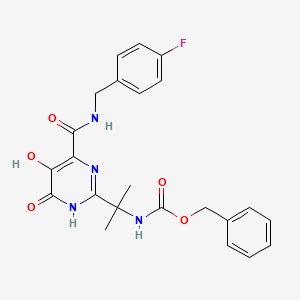
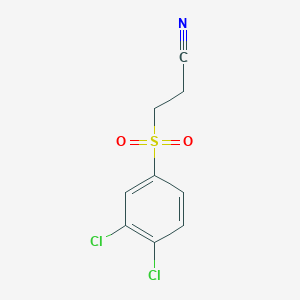

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3032794.png)
![5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B3032796.png)
